molecular formula C17H20O B14409880 1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene CAS No. 87946-61-0

1,1'-{[(Butan-2-yl)oxy]methylene}dibenzene

Cat. No.: B14409880
CAS No.: 87946-61-0
M. Wt: 240.34 g/mol
InChI Key: NHMACCKAFJRPEA-UHFFFAOYSA-N
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Description

1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two benzene rings connected through a butan-2-yloxy methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene typically involves the reaction of benzyl chloride with butan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of butan-2-ol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yloxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides, amines, or other substituted benzene derivatives.

Scientific Research Applications

1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1’-{[(Butan-2-yl)oxy]methylene}diethylbenzene: Similar structure but with ethyl groups instead of benzene rings.

    1,1’-{[(Butan-2-yl)oxy]methylene}diphenylmethane: Similar structure but with phenyl groups instead of benzene rings.

Uniqueness

1,1’-{[(Butan-2-yl)oxy]methylene}dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

87946-61-0

Molecular Formula

C17H20O

Molecular Weight

240.34 g/mol

IUPAC Name

[butan-2-yloxy(phenyl)methyl]benzene

InChI

InChI=1S/C17H20O/c1-3-14(2)18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,17H,3H2,1-2H3

InChI Key

NHMACCKAFJRPEA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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